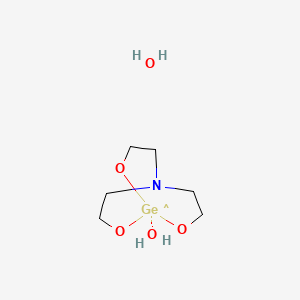

Hydroxygermatrane,monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C6H12GeNO3.2H2O/c1-4-9-7-10-5-2-8(1)3-6-11-7;;/h1-6H2;2*1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOUTBIKHOSTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Ge]2OCCN1CCO2.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16GeNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hydroxygermatrane, Monohydrate

Synthetic Pathways to Derivatized Germatranes from Hydroxygermatrane, Monohydrate

Hydroxygermatrane, monohydrate serves as a versatile and accessible starting material for the synthesis of various other germatrane derivatives. Its hydroxyl group is a key functional site for transformations, allowing for the introduction of diverse organic moieties.

Formation of 1-Organoxygermatranes

The conversion of 1-hydroxygermatrane monohydrate into 1-organoxygermatranes is a significant synthetic route. This transformation is typically achieved through interaction with appropriate hydroxy-containing compounds, such as alcohols or carboxylic acids. researchgate.netlookchem.com A prominent example is the esterification reaction with isoamyl alcohol. By boiling 1-hydroxygermatrane monohydrate in isoamyl alcohol, 1-isoamyloxygermatrane is produced with a yield reported to be over 90%. elpub.ru This direct reaction highlights a straightforward pathway to alkoxide-substituted germatranes.

Interaction with Hydroxy Derivatives

The reactivity of 1-hydroxygermatrane monohydrate with hydroxy derivatives is not limited to simple esterification and can lead to more complex structural changes, including the cleavage of the germatrane core. The nature of the product often depends on the specific hydroxy compound and the reaction conditions.

For instance, the interaction with polycarboxylic acids like oxalic acid or D-tartaric acid in an aqueous medium results in the decomposition of the germatrane's tricyclic structure. elpub.ru Specifically, the reaction of 1-hydroxygermatrane monohydrate with oxalic acid in water at room temperature rapidly cleaves the germatrane skeleton to form bis(oxalate-O,O')dihydroxygermanate triethanolammonium (B1229115). elpub.ru However, conducting the reaction in a different solvent, such as boiling isoamyl alcohol, favors the esterification reaction to yield 1-isoamyloxygermatrane. elpub.ru

Theoretical studies using Density Functional Theory (DFT) on the reactions with alcohols like methanol (B129727) and ethanol (B145695) suggest that these interactions proceed through a one-step mechanism involving a four-center transition state. mdpi.comresearchgate.net This process can lead to the opening of the germanium skeleton, with germanium-containing derivatives generally exhibiting lower activation energies compared to their silicon counterparts. mdpi.comresearchgate.net

Role as a Precursor in Diverse Organogermanium Syntheses

The utility of 1-hydroxygermatrane extends beyond the synthesis of organoxy derivatives, positioning it as a key precursor for a range of organogermanium compounds.

A notable example is its use in the synthesis of novel germatranes with different substituents at the 1-position. The reaction of 1-hydroxygermatrane with bis[bis(trimethylsilyl)amino)]stannylene, for example, yields 1-bis(trimethylsilyl)aminogermatrane, demonstrating a pathway to amino-substituted germatranes. znaturforsch.commsu.ru

Furthermore, heating a mixture of 1-hydroxygermatrane hydrate (B1144303) with oxalic acid in solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) can produce bis(germatran-1-yl)oxide and (germatran-1-yl)formate, showcasing its role in forming more complex germatrane structures. elpub.ru

Industrially, hydroxygermatrane serves as an important catalyst. It is used alongside germanium dioxide in the polymerization process for producing polyesters, such as in the condensation of dimethyl terephthalate (B1205515) with diols. gelest.com This application leads to the creation of non-yellowing polyester (B1180765) fibers and clear polyester beverage bottles. gelest.comgelest.com

Table 2: Selected Reactions of Hydroxygermatrane, Monohydrate as a Precursor

| Reactant | Conditions | Product(s) |

|---|---|---|

| Isoamyl alcohol | Boiling | 1-Isoamyloxygermatrane elpub.ru |

| Oxalic acid | Aqueous medium, 20-25°C | Bis(oxalate-O,O')dihydroxygermanate triethanolammonium elpub.ru |

| Oxalic acid | DMSO/acetonitrile, heating | Bis(germatran-1-yl)oxide, (germatran-1-yl)formate elpub.ru |

| Bis[bis(trimethylsilyl)amino)]stannylene | Not specified | 1-Bis(trimethylsilyl)aminogermatrane znaturforsch.commsu.ru |

| Dimethyl terephthalate, Diols | Catalytic amount, polymerization conditions | Polyester gelest.comgelest.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Hydroxygermatrane, monohydrate, a complete spectral analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

The ¹H and ¹³C NMR spectra of Hydroxygermatrane are expected to be characterized by signals corresponding to the protons and carbons of the triethanolamine (B1662121) cage and the hydroxyl group attached to the germanium atom.

The germatrane cage consists of three equivalent N-CH₂-CH₂-O arms. In a simplified, symmetric model, the ¹H NMR spectrum would exhibit two triplets corresponding to the α- and β-methylene protons (relative to the nitrogen and oxygen atoms, respectively). The protons of the N-CH₂ groups (α-protons) would appear at a different chemical shift than the O-CH₂ protons (β-protons). The presence of the hydroxyl group on the germanium and the water of hydration could introduce subtle shifts and potentially break the symmetry, leading to more complex splitting patterns.

The ¹³C NMR spectrum would similarly show two distinct signals for the α- and β-carbon atoms of the atrane cage. The chemical shifts of these carbons provide insight into the electronic environment around the germanium center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Germatrane Cage of Hydroxygermatrane

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-C H₂ (α-carbon) | Triplet | Signal 1 |

| O-C H₂ (β-carbon) | Triplet | Signal 2 |

Note: The actual chemical shifts and multiplicities may vary depending on the solvent, temperature, and the influence of the Ge-OH group and water of hydration.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be essential. wikipedia.orgsdsu.edu

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. sdsu.edu For the germatrane cage, cross-peaks would be expected between the signals of the α- and β-protons within the same N-CH₂-CH₂-O arm, confirming their geminal and vicinal coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. wikipedia.org This would definitively link the proton signals of the N-CH₂ and O-CH₂ groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Variable-temperature (VT) NMR studies can provide valuable information about dynamic processes occurring in the molecule, such as conformational changes or intermolecular exchange. ox.ac.uknumberanalytics.comnih.gov For Hydroxygermatrane, monohydrate, VT-NMR could be used to investigate the dynamics of the atrane cage and the hydrogen bonding interactions involving the hydroxyl group and the water molecule. Changes in temperature can lead to shifts in the resonance frequencies, line broadening, or the coalescence of signals, which can be analyzed to determine the thermodynamic and kinetic parameters of these processes. numberanalytics.com For instance, at low temperatures, the exchange between different conformations might be slow on the NMR timescale, leading to the observation of distinct signals for each conformer. As the temperature increases, this exchange may become faster, resulting in averaged signals. ox.ac.uk

Vibrational Spectroscopy

The IR and Raman spectra of Hydroxygermatrane, monohydrate are expected to display characteristic bands for the C-H, C-N, C-O, Ge-O, and O-H bonds. The presence of the water of hydration will also be evident, particularly in the O-H stretching region of the IR spectrum.

Key expected vibrational modes include:

O-H Stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group on the germanium and the water molecule, participating in hydrogen bonding.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region would correspond to the symmetric and asymmetric stretching vibrations of the methylene (B1212753) groups in the triethanolamine cage.

C-N and C-O Stretching: Vibrations associated with the C-N and C-O bonds of the atrane framework would appear in the fingerprint region (below 1500 cm⁻¹).

Ge-O Stretching: The Ge-O stretching vibrations are expected to be found at lower frequencies, typically in the range of 600-800 cm⁻¹.

Raman spectroscopy, being particularly sensitive to symmetric vibrations and bonds with high polarizability, would provide complementary information. The Ge-O bond and the symmetric breathing modes of the germatrane cage are expected to give rise to strong Raman signals.

Table 2: Predicted Characteristic Vibrational Frequencies for Hydroxygermatrane, Monohydrate

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (Broad) | Weak |

| C-H Stretch | 2800-3000 | Strong |

| C-N Stretch | 1000-1200 | Medium |

| C-O Stretch | 1000-1100 | Medium |

| Ge-O Stretch | 600-800 | Strong |

Note: These are general ranges and the exact peak positions and intensities will be influenced by the specific molecular environment and intermolecular interactions.

To definitively assign the observed vibrational bands to specific atomic motions, isotopic labelling can be employed. wikipedia.orgresearchgate.net By selectively replacing atoms with their heavier isotopes (e.g., ¹H with ²H (Deuterium), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), the frequencies of the vibrational modes involving these atoms will shift to lower wavenumbers. This isotopic shift allows for the unambiguous identification of the atoms participating in a particular vibration. researchgate.net For instance, deuteration of the hydroxyl group (Ge-OD) would cause a significant downshift of the O-H stretching frequency, confirming its assignment. Similarly, isotopic substitution within the atrane cage could help to disentangle the complex vibrational modes in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry of germatranes, including hydroxygermatrane, provides valuable information regarding their molecular weight and fragmentation patterns, which aids in structural confirmation. In general, the mass spectra of germatranes are characterized by the presence of an intense molecular ion peak [M]+, which is a testament to the stability of the atrane cage structure.

The fragmentation of germatranes under mass spectrometric conditions often involves the cleavage of the substituent at the germanium atom. For hydroxygermatrane, a prominent fragment would be expected to correspond to the loss of the hydroxyl group. The stability of the germatrane cage is a significant feature, and thus, ions corresponding to the intact cage with the positive charge localized on the germanium or nitrogen atom are typically observed. The fragmentation pattern can also provide evidence for the presence of the transannular N→Ge bond, as its strength influences the fragmentation pathways.

A hypothetical fragmentation pattern for hydroxygermatrane could involve the following key fragments:

| Fragment | Description |

| [M]+ | Molecular ion of hydroxygermatrane |

| [M-OH]+ | Loss of the hydroxyl group |

| [Ge(OCH2CH2)3N]+ | Germatranyl cation |

This table is illustrative of expected fragmentation patterns for hydroxygermatrane based on general knowledge of germatrane mass spectrometry.

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the definitive method for determining the solid-state structure of crystalline compounds like hydroxygermatrane, monohydrate. youtube.com This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Single crystal X-ray diffraction analysis of a suitable crystal of hydroxygermatrane, monohydrate would reveal its complete three-dimensional structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. doi.orgtaylorandfrancis.com This analysis yields the unit cell dimensions, space group, and the precise position of each atom within the crystal lattice. For hydroxygermatrane, this would confirm the covalent and coordinative bonding within the molecule, including the geometry around the germanium center and the conformation of the three five-membered rings. The "monohydrate" designation indicates the presence of a water molecule per molecule of hydroxygermatrane in the crystal lattice, and its position and interactions (e.g., hydrogen bonding) with the hydroxygermatrane molecule would also be elucidated.

A study on a related compound, 1-hydroxygermatrane, reported its synthesis and characterization by X-ray diffractometry, confirming the utility of this technique for germatrane structures.

A key structural feature of germatranes is the coordination environment of the germanium atom and the presence of a transannular dative bond between the nitrogen and germanium atoms (N→Ge). X-ray diffraction data provides precise measurements of the Ge-N bond distance, which is a critical parameter for evaluating the strength of this interaction. In a typical germatrane, the germanium atom is pentacoordinated, with a trigonal bipyramidal geometry. The three oxygen atoms of the triethanolamine backbone lie in the equatorial plane, while the substituent (in this case, the hydroxyl group) and the nitrogen atom occupy the axial positions.

The length of the transannular N→Ge bond can vary depending on the nature of the substituent at the germanium atom. More electronegative substituents tend to shorten the N→Ge distance, indicating a stronger interaction. The analysis of the crystal structure of hydroxygermatrane, monohydrate would provide the exact N→Ge bond distance, offering insight into the electronic effects of the hydroxyl group on the germatrane framework.

Hypothetical Crystallographic Data for Hydroxygermatrane, Monohydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.1 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Ge-N distance (Å) | 2.15 |

This table presents hypothetical crystallographic data for illustrative purposes.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like hydroxygermatrane, monohydrate. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.

For hydroxygermatrane, monohydrate (C₆H₁₃GeNO₄·H₂O), the theoretical elemental composition would be calculated and compared against the values obtained from combustion analysis.

Theoretical Elemental Analysis Data for Hydroxygermatrane, Monohydrate

| Element | Theoretical % |

| Carbon (C) | 28.63 |

| Hydrogen (H) | 6.01 |

| Nitrogen (N) | 5.56 |

This table presents the theoretical elemental composition for C₆H₁₅GeNO₅.

A research article detailing the synthesis of 1-hydroxygermatrane mentions the use of elemental analysis for its characterization, underscoring the importance of this technique in the study of germatranes.

Advanced Spectroscopic Techniques for Germanium Centers

To specifically probe the electronic and local atomic environment of the germanium atom in hydroxygermatrane, advanced spectroscopic techniques such as X-ray Absorption Spectroscopy (XAS) are employed.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state, coordination geometry, and local atomic structure around a specific element. uu.nl For hydroxygermatrane, XAS at the germanium K-edge can provide detailed insights into the germanium center. The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is the first ~50 eV above the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. libretexts.orgaps.org The position of the absorption edge is directly related to the oxidation state of germanium. The pre-edge features and the shape of the edge can provide information about the symmetry of the germanium site and the nature of the orbitals involved in bonding.

X-ray Absorption Near Edge Structure (XANES)

Currently, there is a notable absence of publicly available, peer-reviewed research specifically detailing the X-ray Absorption Near Edge Structure (XANES) analysis of Hydroxygermatrane, monohydrate. XANES is a powerful technique that provides detailed information about the electronic structure and local coordination environment of a specific element within a compound. nih.gov For Hydroxygermatrane, monohydrate, a XANES study at the Germanium (Ge) K-edge would be particularly insightful.

Theoretically, the Ge K-edge XANES spectrum of Hydroxygermatrane, monohydrate would reveal critical information about the oxidation state and geometry of the germanium atom. The energy of the absorption edge itself is sensitive to the effective charge on the germanium atom; a higher oxidation state generally results in a shift of the absorption edge to higher energies. The pre-edge region of the spectrum could offer distinct features related to the coordination symmetry of the Ge atom. uu.nl For instance, the intensity and position of pre-edge peaks can help distinguish between different coordination geometries, such as tetrahedral or trigonal-bipyramidal environments, which are plausible for the germanium atom in the germatrane cage.

Furthermore, the shape and features of the XANES spectrum are influenced by the local density of unoccupied electronic states. uu.nl Analysis of these features, often through comparison with theoretical calculations based on methods like Density Functional Theory (DFT), could elucidate the nature of the covalent and dative bonding within the molecule, particularly the transannular Ge-N interaction which is a hallmark of germatranes. rsc.orgmdpi.com

While studies on other organogermanium compounds exist, direct extrapolation of their XANES data to Hydroxygermatrane, monohydrate would be speculative. wikipedia.orgresearchgate.net The specific arrangement of the hydroxyl group and the monohydrate in the crystal lattice would uniquely influence the local electronic and geometric structure around the germanium atom, leading to a distinct XANES signature. The acquisition of experimental XANES data for Hydroxygermatrane, monohydrate is a necessary step to provide a definitive characterization of its electronic structure.

Extended X-ray Absorption Fine Structure (EXAFS)

Similar to XANES, there is a lack of specific Extended X-ray Absorption Fine Structure (EXAFS) studies published for Hydroxygermatrane, monohydrate. EXAFS is a technique that provides quantitative information about the local atomic structure around a specific absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. libretexts.orgnist.gov

An EXAFS analysis of Hydroxygermatrane, monohydrate at the Germanium K-edge would provide precise measurements of the bond lengths between the germanium atom and its nearest neighbors. This would include the Ge-O bonds of the triethanolamine cage, the Ge-O bond of the hydroxyl group, and potentially the through-space distance to the nitrogen atom of the atrane structure. The analysis involves fitting the experimental EXAFS oscillations to a theoretical model, which can yield highly accurate structural parameters. nist.gov

The data obtained from EXAFS would be complementary to single-crystal X-ray diffraction data, with the advantage that EXAFS is sensitive to the local structure regardless of the long-range order of the material. This makes it particularly valuable for studying materials that may not form perfect crystals or for analyzing the local structure in different states (e.g., in solution). libretexts.org

A hypothetical EXAFS analysis of Hydroxygermatrane, monohydrate would likely involve a multi-shell fitting model to account for the different types of neighboring atoms. The first coordination shell would be dominated by the oxygen atoms. Subsequent shells would include the carbon atoms of the ethanolamine (B43304) backbone and the nitrogen atom. The Debye-Waller factor, a parameter obtained from EXAFS fitting, would provide information on the static and thermal disorder of the coordination shells. nist.gov

The following table represents a hypothetical set of structural parameters that could be obtained from an EXAFS analysis of Hydroxygermatrane, monohydrate, based on known structures of similar germatrane compounds. It is important to emphasize that this table is for illustrative purposes only and does not represent actual experimental data for the named compound.

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Ge-O (cage) | 3 | 1.75 | 0.004 |

| Ge-O (hydroxyl) | 1 | 1.80 | 0.005 |

| Ge-N | 1 | 2.20 | 0.006 |

This table is a hypothetical representation and is not based on experimental data for Hydroxygermatrane, monohydrate.

Definitive structural insights from this technique await dedicated experimental investigation of Hydroxygermatrane, monohydrate.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the molecular structure and bonding characteristics of germatranes, including hydroxygermatrane. These methods allow for the theoretical modeling of the molecule, providing data that complements and explains experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to study the geometry and bonding in germatrane systems. researchgate.net For hydroxygermatrane (also known as 1-germatranol), DFT studies help in understanding the geometry of the atrane cage and the nature of the intramolecular interactions. researchgate.netmdpi.com

Quantum chemical calculations on model systems containing 1-germatranol have been used to obtain quantitative estimates of hydrogen bond energies. researchgate.net These calculations are crucial for understanding the stability of the monohydrate form, where the water molecule is involved in hydrogen bonding. The mechanism of reactions involving germatranes with alcohols has been studied at the DFT B3PW91/6-311++G(df,p) level of theory, highlighting the importance of the transannular N→Ge interaction in stabilizing the molecular structures. mdpi.com

| Parameter | Value (Å/°) | Method/Basis Set | Reference Compound |

|---|---|---|---|

| N→Ge Bond Length | 2.011(9) | Experimental (X-ray) | 1-Fluorogermatrane |

| Ge-O (axial) Bond Length | Shorter than equatorial | Experimental (X-ray) | Anhydrous 1-Germatranol |

| N→Ge Bond Strength Increase | Increases with substituent electronegativity | B3LYP/cc-PVDZ | X-Substituted Germatranes |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a higher level of theory for studying molecular systems. ebin.pub Methods like Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), and Coupled-Cluster (CC) are used to obtain more accurate energies and properties. While specific studies applying these high-level methods directly to hydroxygermatrane, monohydrate are not widely documented, they have been used for related silicon and germanium compounds to provide benchmark data. ebin.pub For instance, ab initio calculations have been used to estimate the influence of intramolecular complexation on the geometry of silicon complexes. ebin.pub These methods are crucial for accurately describing electron correlation effects, which are important in hypervalent compounds.

Analysis of Electronic Structure and Bonding

The electronic structure of hydroxygermatrane is characterized by the unique bonding environment of the germanium atom, which is central to its chemical properties.

The germanium atom in hydroxygermatrane is bonded to three oxygen atoms of the triethanolamine (B1662121) backbone, a hydroxyl group, and participates in a dative bond with the nitrogen atom. researchgate.net In the crystal structure of anhydrous 1-germatranol, the axial Ge-O bond is observed to be shorter than the equatorial Ge-O bonds. researchgate.net The Ge-N bond is a key feature of the atrane structure, often described as a transannular dative bond. researchgate.net The strength of this N→Ge bond is influenced by the electronegativity of the substituent at the germanium atom. researchgate.net For example, in 1-fluorogermatrane, the N→Ge bond is particularly short (2.011(9) Å), indicating a strong interaction. researchgate.net Natural Bond Orbital (NBO) analysis is a computational tool used to study such donor-acceptor interactions within molecules. ebin.pub

| Bond | Description | Influencing Factors |

|---|---|---|

| Ge-O (axial) | Typically shorter than equatorial Ge-O bonds. | Hydrogen bonding interactions. researchgate.net |

| Ge-N (transannular) | Dative bond from the lone pair of the nitrogen atom to the germanium atom. | Electronegativity of the substituent on the Ge atom. researchgate.net |

Germatranes are classic examples of compounds containing a hypervalent germanium atom, where the germanium is pentacoordinated. researchgate.net The geometry around the germanium atom is typically a distorted trigonal bipyramid, with the nitrogen atom and the substituent (in this case, the hydroxyl group) in the apical positions and the three oxygen atoms in the equatorial plane. researchgate.net The transannular N→Ge interaction is a defining characteristic of the atrane structure and is responsible for many of its unique properties. researchgate.netmdpi.com Quantum chemical calculations have shown that the strength of this interaction increases with the total electronegativity of the substituents around the germanium atom. researchgate.net This interaction stabilizes the molecule and influences its reactivity. mdpi.com

Conformational Analysis and Stability

Exploration of Cis- and Trans-Isomers

Isomerism in chemical compounds refers to molecules that share the same molecular formula but possess different arrangements of atoms in three-dimensional space. wikipedia.org Cis-trans isomerism, also known as geometric isomerism, typically arises in molecules with restricted bond rotation, such as those containing double bonds or ring structures. wikipedia.orglibretexts.org In the context of the rigid tricyclic framework of germatranes, isomerism can occur based on the spatial orientation of substituents.

For substituted germatranes, the arrangement of functional groups relative to the core atrane structure can lead to different isomers. The germatrane cage itself is a rigid structure, which restricts conformational flexibility. mdpi.com Generally, for acyclic systems, trans isomers are thermochemically more stable than their cis counterparts. wikipedia.org This increased stability is often attributed to reduced steric strain between substituents in the trans configuration. stackexchange.com In the Benson heat of formation group additivity dataset, a stability penalty of approximately 1.10 kcal/mol is associated with cis isomers due to these unfavorable steric interactions. wikipedia.org

While the terms cis and trans are most commonly applied to alkenes, the underlying principles of steric and electronic interactions apply to the stereoisomers of complex molecules like hydroxygermatrane. The orientation of the hydroxyl group relative to the three chelate rings of the germatrane core defines its specific geometry. Theoretical modeling can explore potential isomers, such as those arising from different conformations of the five-membered rings, although the chair-chair or chair-bath conformations are common. mdpi.com In substituted atrane systems, computational studies can elucidate the most stable arrangement by calculating the relative energies of different possible isomers. For octahedral complexes, a related concept of facial–meridional (or fac-mer) isomerism is used to describe the arrangement of ligands. wikipedia.org

Table 1: General Comparison of Cis and Trans Isomer Properties

| Property | Cis Isomer | Trans Isomer | Rationale |

| Stability | Generally lower | Generally higher | Reduced steric repulsion in the trans configuration. wikipedia.orgstackexchange.com |

| Boiling Point | Often higher | Often lower | Cis isomers may have a net molecular dipole moment, leading to stronger intermolecular dipole-dipole forces. wikipedia.orglongdom.org |

| Melting Point | Generally lower | Generally higher | Trans isomers often pack more efficiently into a crystal lattice. longdom.org |

| Internal Energy | Generally higher | Generally lower | Attributed to greater steric and electronic repulsion in the cis form. stackexchange.com |

Calculation of Transition States for Isomerization Processes

Isomerization is the process by which one molecule is transformed into an isomer with a different arrangement of atoms. The conversion between isomers requires passing through a high-energy state known as the transition state. Computational chemistry provides robust methods for locating and characterizing these transition states, thereby offering insight into the kinetics and mechanism of isomerization. scispace.comru.nl

Density Functional Theory (DFT) is a widely used quantum chemical method to study the mechanisms of reactions involving germatranes. nih.govmdpi.com Calculations at levels such as B3PW91/6-311++G(df,p) can model reaction pathways and identify the structures of transition states. nih.govmdpi.com For reactions of 1-substituted germatranes, studies indicate that processes like alcoholysis proceed in a single step through a four-center transition state, which leads to the opening of the germanium skeleton. nih.govmdpi.com

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor determining the reaction rate. Lower activation energies correspond to faster reactions. Computational studies have shown that reactions involving germanium-containing derivatives are characterized by lower activation energies compared to their corresponding silicon-containing compounds. nih.govmdpi.com This suggests that the isomerization or transformation of germatranes is kinetically more favorable than that of analogous silatranes. Modern computational approaches even leverage machine learning and graph neural networks to predict transition state geometries with increasing speed and accuracy. scispace.commit.edu

Table 2: Calculated Activation Parameters for Methanolysis of Germatranes and Silatranes

| Compound Type | Activation Energy (Ea) | Gibbs Energy of Activation (ΔG‡) | General Finding |

| Germatranes | Lower | Lower | Reactions are kinetically more favorable. mdpi.com |

| Silatranes | Higher | Higher | Reactions are kinetically less favorable. mdpi.com |

Note: This table represents a qualitative summary of findings from DFT studies. Actual values are dependent on the specific substituent and reaction.

Thermochemical Aspects of Germatrane Formation and Transformations

Thermochemistry deals with the heat energy associated with chemical reactions and physical transformations. The formation and subsequent reactions of germatranes are governed by fundamental thermodynamic principles. Key parameters such as the enthalpy of reaction (heat effect) and the Gibbs free energy of reaction determine the spontaneity and equilibrium position of these processes. mdpi.com

Computational studies have revealed that the reactions of germatranes are often controlled by thermodynamic factors, with the enthalpy component being particularly significant. mdpi.com This means that the stability of the products relative to the reactants is the primary driving force for the reaction.

Table 3: Comparative Thermochemical Data for Atrane Formation

| Compound | Thermal Effect of Reaction (kJ/mol) |

| Hydroxygermatrane Analogues | 94.1 and 108.6 |

| Hydroxysilatrane Analogues | 123.0 and 144.6 |

Source: Data reflects that the thermal effect for hydroxygermatrane formation is nearly 1.5 times smaller than for its silicon analogues, indicating key thermodynamic differences. ebin.pub

Reactivity and Reaction Mechanisms

Reactions Involving the Germanium Center

The germanium atom is the primary reactive center in germatranes, participating in reactions that can lead to substitution at the germanium, or in more drastic cases, the breakdown of the entire atrane structure. researchgate.netelpub.ru

The germatrane skeleton, while generally stable, can be cleaved under specific reaction conditions, particularly in the presence of strong acids or certain reagents in aqueous media. elpub.ru

A notable example is the reaction of 1-germatranol hydrate (B1144303) (hydroxygermatrane, monohydrate) with oxalic acid in an aqueous solution at room temperature. This reaction leads to the rapid cleavage of the germatrane skeleton and the formation of bis(oxalate-O,O')dihydroxygermanate triethanolammonium (B1229115). elpub.ru This demonstrates the susceptibility of the Ge-O bonds within the atrane framework to hydrolysis under acidic conditions.

Theoretical studies using Density Functional Theory (DFT) have shown that the reaction of germatranes with alcohols like methanol (B129727) and ethanol (B145695) proceeds through a one-step mechanism involving a four-center transition state. nih.govmdpi.com This process ultimately leads to the opening of one of the rings of the germatrane skeleton, forming substituted germocanes. nih.govmdpi.com The activation energies for these reactions are lower for germanium-containing derivatives compared to their silicon counterparts. nih.gov

Reduction of certain germatranes can also lead to the cleavage of bonds at the germanium center. For example, the reduction of a specific germatrane with LiAlH4 in diethyl ether resulted in the cleavage of a germanium-carbon bond. researchgate.net

Table 3: Examples of Reactions Involving Cleavage of the Germatrane Skeleton

| Germatrane Reactant | Reagent/Condition | Product(s) | Key Observation | Reference |

| 1-Germatranol hydrate | Oxalic acid in water (20–25 °C) | Bis(oxalate-O,O')dihydroxygermanate triethanolammonium | Rapid cleavage of the germatrane skeleton | elpub.ru |

| 1-Substituted germatranes | Methanol or Ethanol | Substituted germocanes | Opening of one of the half-rings of the atrane skeleton | nih.govmdpi.com |

| Benzylgermatrane derivative | LiAlH4 in diethyl ether | (2-hydroxyethyl)trimethylsilane | Cleavage of the germanium-carbon bond | researchgate.net |

Cleavage of the Germatrane Skeleton

Interaction with Polycarboxylic Acids (e.g., Oxalic Acid)

The interaction of hydroxygermatrane, monohydrate with polycarboxylic acids has been a subject of study, revealing the compound's susceptibility to cleavage under certain conditions. elpub.rucyberleninka.ru While compounds of germatranes with substances containing a carboxyl group have been reported to be stable in the presence of water, the germatrane cycle of hydroxygermatrane monohydrate is known to be decomposed by certain polycarboxylic acids in aqueous media. elpub.rucyberleninka.ru

A key example is the reaction with oxalic acid (HOC(O)COOH). elpub.ru When hydroxygermatrane, monohydrate is mixed with oxalic acid in an aqueous solution at room temperature (20–25 °С), the germatrane skeleton undergoes a rapid cleavage. elpub.ru This reaction demonstrates the lability of the atrane structure in the presence of specific di-functional organic acids in water. elpub.ru The reaction is not a simple salt formation but a more profound decomposition and rearrangement process. elpub.ru

Formation of Bis(oxalate-O,O')dihydroxygermanate Triethanolammonium

The cleavage of the germatrane skeleton by oxalic acid in an aqueous medium leads directly to the formation of a complex salt, bis(oxalate-O,O')dihydroxygermanate triethanolammonium. elpub.ru The chemical formula for this product is [(C₂O₄)₂Ge(OH)₂]²⁻ ·H⁺ ·[(HOCH₂CH₂)₃NH]⁺. elpub.ru This transformation involves the breaking of the Ge-N dative bond and the Ge-O bonds within the atrane cage, followed by the coordination of two oxalate (B1200264) ligands to the germanium center. The triethanolamine (B1662121) moiety, released from the cage structure, becomes protonated to form the triethanolammonium cation, which acts as the counterion. elpub.ru

This product is also formed when mixtures of hydroxygermatrane hydrate and oxalic acid in solvents like dimethyl sulphoxide and acetonitrile (B52724) are heated, indicating it is a common product of the hydrolytic cleavage of the germatrane skeleton. elpub.ru

Esterification Reactions

Hydroxygermatrane, monohydrate can undergo esterification at its hydroxyl group, a reaction typical of alcohols. elpub.ruresearchgate.net This process generally involves reacting the hydroxyl group with a carboxylic acid or its derivative. chemguide.co.ukiajpr.com The outcome of the reaction of hydroxygermatrane with acids is highly dependent on the solvent and conditions. elpub.ru

For instance, while reaction with oxalic acid in water leads to cleavage, boiling a mixture of hydroxygermatrane hydrate with oxalic acid in isoamyl alcohol primarily results in an esterification reaction. elpub.ru This specific reaction yields 1-isoamyloxygermatrane with high efficiency. elpub.ru This demonstrates that in a non-aqueous, alcoholic solvent, the nucleophilic character of the alcohol solvent and the hydroxyl group of the germatrane can be directed towards ester formation rather than skeletal cleavage. elpub.ru Additionally, the synthesis of other 1-organoxygermatranes has been achieved through the interaction of hydroxygermatrane monohydrate with the corresponding hydroxy derivatives. researchgate.net

| Reactants | Solvent | Conditions | Product | Yield | Citation |

| Hydroxygermatrane, monohydrate; Oxalic acid | Isoamyl alcohol | Boiling | 1-Isoamyloxygermatrane | > 90% | elpub.ru |

Transmetalation Reactions

Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal to another. wikipedia.org This process is common in catalysis and the synthesis of main group and transition metal complexes. wikipedia.orgnih.gov The general form of the reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org While transmetalation reactions are a known pathway for creating new organometallic compounds, specific, well-documented examples of hydroxygermatrane, monohydrate participating directly in transmetalation reactions are not detailed in the available research. wikipedia.orgnsf.gov

Reactions with Halogenating Reagents

Hydroxygermatrane, monohydrate reacts with various halogenating reagents to replace the hydroxyl group with a halogen atom, forming 1-halogermatranes. researchgate.net This type of reaction is a standard transformation in organic chemistry for converting alcohols to alkyl halides. wikipedia.orgallen.insigmaaldrich.com The synthesis of 1-haloazagermatranes has been successfully achieved using reagents such as trimethylsilyl (B98337) bromide (Me₃SiBr), trimethylsilyl iodide (Me₃SiI), and hydrogen fluoride (B91410) (HF). researchgate.net These reagents effectively replace the -OH group on the germanium atom with a bromine, iodine, or fluorine atom, respectively. researchgate.net

| Halogenating Reagent | Product | Citation |

| Trimethylsilyl bromide (Me₃SiBr) | 1-Bromogermatrane | researchgate.net |

| Trimethylsilyl iodide (Me₃SiI) | 1-Iodogermatrane | researchgate.net |

| Hydrogen fluoride (HF) | 1-Fluorogermatrane | researchgate.net |

Role as a Nucleophile in Organic Transformations

A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. ucla.edu The hydroxygermatrane molecule, possessing a hydroxyl (-OH) group, can act as a nucleophile. The oxygen atom of the hydroxyl group has lone pairs of electrons that can attack electron-deficient centers.

The esterification reactions of hydroxygermatrane serve as a prime example of its nucleophilic character. elpub.ruresearchgate.net In the formation of 1-isoamyloxygermatrane, the oxygen of the Ge-OH group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid (or a related activated species) in a process that ultimately displaces water. elpub.ruchemguide.co.uk This reactivity is fundamental to the dehydroxylation and substitution of alcohols in organic synthesis. cas.cn The ability of the hydroxyl group to engage in nucleophilic substitution allows for the synthesis of a variety of germatrane derivatives. researchgate.net

Advanced Applications in Catalysis and Materials Science

Applications in Transition Metal-Catalyzed Reactions

Organogermatranes, derived from hydroxygermatrane, have emerged as effective partners in a variety of cross-coupling reactions catalyzed by transition metals. Their stability, low toxicity, and ease of handling make them attractive alternatives to other organometallic reagents.

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govresearchgate.net While organometallic reagents based on boron, tin, and silicon are widely used, germanium-based nucleophiles like organogermatranes have been comparatively underexplored. acs.orgacs.org However, recent research has highlighted their potential, particularly with the development of structure-modified germatranes that exhibit enhanced reactivity. acs.orgacs.orgrsc.org These modified structures are often synthesized from inexpensive industrial germanium dioxide (GeO₂). acs.orgacs.org

The synthesis of biaryl scaffolds is a critical transformation in the preparation of pharmaceuticals, agrochemicals, and advanced materials. uky.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are standard methods for this purpose. acs.orgillinois.edu Structure-modified aryl germatranes have proven to be highly effective nucleophiles for palladium-catalyzed biaryl synthesis. acs.orgacs.org These germatrane derivatives can be synthesized from Grignard reagents or through the palladium-catalyzed germylation of aryl halides. acs.org Research has demonstrated that aryl germatranes can couple efficiently with aryl halides to form biaryl products in good yields. acs.orgugr.es The reactivity of these germatranes is greatly improved compared to earlier germanium-containing nucleophiles. acs.orgacs.org

Table 1: Palladium-Catalyzed Biaryl Synthesis using Aryl Germatranes

| Aryl Germatrane | Aryl Halide | Catalyst/Ligand | Base/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxyphenylgermatrane | 4-Iodotoluene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 95 | acs.org |

| Phenylgermatrane | 1-Iodonaphthalene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 91 | acs.org |

| 4-Fluorophenylgermatrane | 4-Bromoacetophenone | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene (B28343) | 88 | acs.org |

| Thiophen-2-ylgermatrane | 2-Bromopyridine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 76 | acs.org |

The formation of carbon-carbon (C-C) bonds is at the heart of organic synthesis. illinois.edurug.nl Palladium-catalyzed cross-coupling reactions provide a versatile platform for creating these bonds, including both sp²-sp² and sp²-sp³ linkages. nih.govtcichemicals.com While traditional germatranes were primarily used for sp²-sp² coupling, the development of alkyl carbagermatranes has enabled practical sp²-sp³ cross-coupling reactions. nih.govacs.org These carbagermatranes, which feature a modified atrane structure, show high activity and stability, making them compatible with a wide range of functional groups. rsc.orgnih.gov

Primary alkyl carbagermatranes, in particular, exhibit remarkable reactivity, allowing for coupling reactions under base- and additive-free conditions. rsc.orgnih.gov Secondary alkyl carbagermatranes also show activity comparable to analogous tin reagents but with the benefits of lower toxicity and greater stability. nih.gov This methodology has been successfully applied to the synthesis of complex molecules, demonstrating its potential for broader applications in synthetic chemistry. nih.govacs.org

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves the oxidative addition of an organic halide to the Pd(0) center, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the product. rug.nl Organogermatranes function as the nucleophilic coupling partner in this cycle. researchgate.net Although generally less reactive than corresponding organostannanes (tin reagents), the reactivity of organogermatranes can be significantly enhanced by activation with fluoride (B91410). researchgate.net The hypervalent germanium species formed from germatranes upon activation are more efficient and easier to handle than other germanium reagents. researchgate.net The development of structure-modified germatranes and carbagermatranes has further improved their transmetalation efficiency, positioning them as highly effective and practical nucleophiles in palladium catalysis. acs.orgrsc.org

Rhodium-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical approach to building molecular complexity. rsc.orgnih.gov This method allows for the construction of complex heterocyclic structures through annulation (ring-forming) reactions. rsc.orgnih.gov

Recent research has demonstrated the synthesis and application of heterocyclic germatranes through a rhodium-catalyzed directed C-H activation and annulation process involving alkynyl germatranes. ustc.edu.cn This transformation enables the creation of novel germatrane-containing polycyclic aromatic compounds. The resulting heterocyclic germatranes can then be used in subsequent palladium-catalyzed cross-coupling reactions, showcasing a synergistic approach that combines different catalytic methods to build complex molecular architectures. ustc.edu.cn This dual reactivity highlights the versatility of the germatrane moiety as both a directing group for C-H activation and a stable platform for cross-coupling. ustc.edu.cn

Gold catalysis has emerged as a potent tool for various organic transformations, including the functionalization of C-H bonds. rsc.orgsoton.ac.uk Gold catalysts exhibit unique reactivity and selectivity, often under mild reaction conditions. rsc.orgnih.gov While the application of organogermatranes in gold-catalyzed reactions is a less explored area compared to palladium and rhodium catalysis, the potential is significant. Gold-catalyzed C-H functionalization often involves the arylation of arenes. uky.eduresearchgate.net

Given that aryl germatranes have proven to be effective aryl sources in palladium-catalyzed reactions, it is plausible that they could serve a similar role in gold-catalyzed C-H arylations. acs.orguky.edu The stability and defined structure of the germatrane scaffold could offer advantages in controlling selectivity in such transformations. Current research in gold catalysis often utilizes organosilicon and organoboron compounds as coupling partners, suggesting that organogermatranes, as their group 14 congeners, represent a promising, yet underexplored, class of reagents for this burgeoning field of catalysis. uky.edu

Development of Organogermanium Reagents for Catalysis

The field of catalysis has seen a growing interest in organogermanium compounds, which are often considered less toxic alternatives to their tin and silicon analogues. rsc.org Germatranes, characterized by a transannular dative bond between nitrogen and germanium, exhibit unique stability and reactivity, making them particularly promising as catalytic reagents. nih.govresearchgate.net

Research has focused on developing new germanium-based reagents for transition-metal-catalyzed reactions, especially palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic chemistry. nih.govrsc.org Structure-modified (hetero)aryl germatranes and alkyl carbagermatranes have been established as effective coupling partners. nih.govrsc.org These reagents are noted for their stability, which allows for compatibility with a variety of derivatization reactions, and high activity for transmetallation. nih.gov For instance, primary alkyl carbagermatranes can participate in cross-coupling reactions under base/additive-free conditions, a significant advantage over many other nucleophilic reagents. nih.govacs.org

The reactivity of organogermanes, including germatranes, can be orthogonal to that of other common organometallic reagents like silanes and boronic esters. acs.org This unique reactivity, which may follow an electrophilic aromatic substitution (SEAr)-type pathway, allows for selective functionalization where the germanium group reacts preferentially over other established coupling partners. acs.org This orthogonal behavior opens new avenues for complex molecule synthesis. acs.org

Furthermore, organogermanium compounds have demonstrated potential in photo-induced radical reactions. rsc.org The C-Ge bond energy and oxidative potentials are generally lower than their silicon counterparts, making them active under milder conditions. rsc.org While much research has focused on using organogermanium compounds as substrates, their potential as co-catalysts in modern radical systems is an emerging area of exploration. rsc.org

A specific application in chiral catalysis involves anchoring organogermanium compounds onto platinum-supported silica (B1680970) (Pt/SiO2) to create chiral catalysts. conicet.gov.ar These systems have been successfully employed in the enantioselective hydrogenation of ketones, demonstrating the versatility of organogermanium reagents in heterogeneous catalysis. conicet.gov.ar

Table 1: Comparison of Organometallic Reagents in Catalysis This table provides a qualitative comparison based on findings in the cited literature.

| Feature | Organogermanium Reagents (Germatranes) | Organosilicon Reagents | Organoboron Reagents (Boronic Esters) |

|---|---|---|---|

| Stability | Generally high, compatible with various derivatizations nih.gov | High | Variable, can be sensitive to hydrolysis |

| Toxicity | Generally regarded as low rsc.org | Low | Low |

| Reactivity Mode | Can exhibit orthogonal reactivity (e.g., SEAr-type) acs.org | Generally follows established cross-coupling pathways | Follows established cross-coupling pathways |

| Activation | Can be activated under mild, sometimes additive-free, conditions nih.govacs.org | Often requires specific activators (e.g., fluoride) | Typically requires a base for transmetallation |

| Radical Reactions | Active under mild photo-induced conditions rsc.org | Used as radical precursors, sometimes requiring harsher conditions rsc.org | Less commonly used as radical precursors |

Potential in Polymer and Material Synthesis

The application of hydroxygermatrane, monohydrate extends into the realm of polymer chemistry and materials science, where it can function as a catalyst or a building block for novel materials.

Hydroxygermatrane, monohydrate has been identified as an effective organometallic catalyst for ring-opening polymerization (ROP). ROP is a crucial method for synthesizing biodegradable polymers like poly(α-hydroxy acids) from cyclic monomers such as O-carboxyanhydrides (OCAs) and lactides. frontiersin.org The catalytic activity of metallatranes, including tin and titanium analogues of germatranes, in ROP is well-documented, suggesting a general mechanistic pathway for this class of compounds. researchgate.netresearchgate.net

In one patented method, 1-hydroxygermatrane monohydrate is used as the catalyst, with lauryl alcohol as a co-catalyst, for the synthesis of polymers, reportedly achieving high yields. The "atrane" structure, with its hypervalent germanium atom and intramolecular N→Ge bond, is key to its catalytic activity. researchgate.net This structure can facilitate the coordination and activation of the cyclic monomer, initiating the polymerization process. While detailed mechanistic studies specifically for hydroxygermatrane in ROP are not abundant in public literature, the activity of related titanatranes in the ROP of L-lactide provides a strong parallel. researchgate.net

The interaction between hydroxygermatrane and carboxylic acids is a critical consideration in polymer formulations, where acidic monomers or additives might be present. Research shows that this interaction can be quite pronounced, potentially leading to the decomposition of the germatrane structure.

A detailed study on the reaction of 1-germatranol hydrate (B1144303) with oxalic acid (a dicarboxylic acid) in an aqueous medium revealed a rapid cleavage of the germatrane skeleton. elpub.ru The reaction yields bis(oxalate-O,O')dihydroxygermanate triethanolammonium (B1229115), indicating a complete breakdown of the characteristic tricyclic atrane structure. elpub.ru This reactivity highlights the sensitivity of the germatrane core to certain polycarboxylic acids in aqueous environments.

However, under different conditions, the hydroxyl group of hydroxygermatrane can react with carboxylic acids to form new, stable compounds. For instance, aminocarboxygermatranes have been synthesized by reacting germatranol hydrate with simple amino acids like glycine (B1666218) and alanine. researchgate.net Similarly, other 1-organoxygermatranes have been prepared through the interaction of 1-hydroxygermatrane monohydrate with various hydroxy derivatives, suggesting that esterification-like reactions are possible. researchgate.net The outcome of the interaction—whether it is a stable substitution at the hydroxyl group or a complete cleavage of the atrane cage—is highly dependent on the specific carboxylic acid used and the reaction conditions, particularly the presence of water. elpub.ru

While primarily investigated as a catalyst, the chemical structure of hydroxygermatrane, monohydrate offers potential for its direct incorporation into polymeric materials to create organic-inorganic hybrids. Such materials could benefit from the unique properties conferred by the germatrane moiety.

The reactive hydroxyl group on the germanium atom serves as a handle for chemical modification. It could be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, transforming the germatrane into a monomer. This monomer could then be co-polymerized with other organic monomers to introduce the germatrane unit as a pendant group along the polymer chain.

Alternatively, the germatrane unit could be integrated into the main chain of a polymer. For example, through a condensation reaction between the hydroxyl group of hydroxygermatrane and a difunctional organic molecule (e.g., a diisocyanate or a diacyl chloride), a polyester (B1180765) or polyurethane chain incorporating the germatrane cage could be synthesized. Although direct examples of incorporating hydroxygermatrane itself into polymers are not widely reported, the synthesis of ADMET-poly(digermene) demonstrates the feasibility of creating polymers with germanium in the backbone, highlighting the broader potential of organogermanium polymer chemistry. mdpi.com The successful synthesis of various germatrane derivatives further supports the chemical versatility required for such material design. researchgate.net

In the broader context of inorganic materials chemistry, germatranes and other organogermanium compounds are valuable precursors for creating advanced materials. researchgate.netmdpi.com Their utility is particularly evident in the synthesis of well-defined bimetallic systems.

A notable example is the preparation of PtGe chiral catalysts on an inorganic silica (SiO₂) support. conicet.gov.ar In this process, an organogermanium compound reacts with a pre-supported platinum metal surface. This controlled surface reaction, a technique derived from Surface Organometallic Chemistry on Metals (SOMC/M), leads to the formation of well-defined bimetallic phases where the organogermanium component is anchored to the transition metal. conicet.gov.ar The resulting material is a hybrid inorganic catalyst whose performance is dictated by the interaction between the two metallic elements. Such materials are crucial in heterogeneous catalysis, offering advantages in catalyst separation and reuse. conicet.gov.ar The synthesis of germatranes themselves, as cyclic molecules stabilized by a hypervalent germanium atom, is a significant topic within the field of inorganic and organometallic chemistry. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways

The established reactivity of hydroxygermatrane is being expanded through the exploration of novel and more complex chemical transformations. A key focus is on reactions that proceed with the retention of the stable atrane framework, allowing for the synthesis of new functionalized derivatives.

Research has demonstrated that the reaction pathways of germatranes can be highly specific and controllable. For instance, the reaction of a phenylacetylenyl-substituted germatrane with molecular bromine was found to produce exclusively the Z-isomer of the dibrominated product. znaturforsch.com However, by altering the synthetic route and starting with (phenylacetylenyl)triethoxygermane followed by treatment with triethanolamine (B1662121), a mixture of both Z- and E-isomers can be obtained, showcasing how different pathways can yield distinct stereochemical outcomes. znaturforsch.com

Another significant area of exploration is the catalyzed hydrogermylation of alkynes. The addition of germatrane (HGe(OCH₂CH₂O)₃N) to arylacetylenes, catalyzed by rhodium or palladium complexes, has been shown to be a powerful method for creating styrylgermatranes. researchgate.net This reaction pathway is particularly noteworthy for its solvent-controlled stereoselectivity. Using methylene (B1212753) chloride as a solvent favors the formation of (E)-β-styrylgermatranes, while switching to toluene (B28343) produces the (Z)-isomer as the major product. researchgate.net This level of control over the geometry of the double bond opens up new possibilities for designing molecules with specific spatial arrangements.

Development of New Synthetic Strategies

The practical application of hydroxygermatrane and its derivatives is contingent upon the development of efficient, scalable, and versatile synthetic methods. Recent research has moved beyond traditional preparations to devise innovative strategies for creating a wider range of germatrane-based compounds.

A major breakthrough has been the development of structure-modified germatranes that exhibit enhanced reactivity in cross-coupling reactions. acs.org Starting from inexpensive industrial germanium dioxide (GeO₂), new germatrane structures can be synthesized that are more effective as nucleophilic partners in catalysis. acs.orgacs.org These strategies include the preparation of arylgermatranes (Ar-Ge) through two primary routes: the reaction of a chlorogermatrane with Grignard reagents or the direct palladium-catalyzed germylation of aryl halides. acs.orgacs.org This mirrors the well-established chemistry of organoboron compounds, suggesting that germatranes could become a valuable and more accessible alternative in organic synthesis. acs.org

Furthermore, new strategies are being developed to synthesize different classes of organogermanium compounds based on the atrane structure. A notable example is the cis-selective hydrogenation of aromatic germanes to produce saturated carbo- and heterocyclic germanes. acs.org This transformation, which effectively converts a 2D aromatic framework into a 3D structure, is achieved with high efficiency using Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O). acs.org This method expands the geometric and structural diversity of accessible germane (B1219785) compounds for various applications.

Table 1: Comparison of Synthetic Strategies for Arylgermatranes

| Strategy | Precursor 1 | Precursor 2 | Catalyst/Reagent | Key Advantage | Reference |

| Grignard Route | 1-Chlorogermatrane | Arylmagnesium bromide (Grignard) | None | Retains cage structure; direct metal exchange. | acs.org |

| Pd-Catalyzed Germylation | Aryl Halide | H-Germatrane | Palladium complex | Broad substrate scope; similar to boronic acid chemistry. | acs.org |

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural and electronic properties of germatranes. These theoretical studies are building the foundation for the future predictive design of new molecules with tailored functions.

Current computational models are used to analyze reaction mechanisms and structural stability. For example, DFT calculations have been employed to investigate the epimerization of stannatrane enantiomers, which are analogous to germatranes, providing insight into their dynamic behavior. researchgate.net Similar methods have been used to calculate structural parameters and evaluate the frontier molecular orbitals of newly synthesized germatrane complexes, correlating their electronic structure with their observed chemical reactivity. researchgate.net Nonempirical computational methods have also been used to study the products of the reaction between germatranes and bromine, helping to elucidate the resulting molecular structures. znaturforsch.com

While much of the current work is explanatory, the ultimate goal is to achieve true predictive power. The materials research community is continuously working to improve the accuracy of DFT approximations to a point where they can guide the development of new materials without prior experimental data. uni.lu For germatranes, this means moving towards models that can accurately predict the catalytic activity, material properties, or biological interactions of a hypothetical molecule before it is ever synthesized. This "in silico" design process will accelerate the discovery of novel germatrane-based technologies.

Expansion of Catalytic Applications

Germatranes are emerging as highly versatile reagents in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and functional materials. acs.orgresearchgate.net

Historically, germanium-based nucleophiles have been underutilized compared to their silicon or tin counterparts. acs.org However, recent development of structure-modified germatranes has dramatically improved their cross-coupling reactivity. acs.orgacs.org These advanced germatranes serve as effective coupling partners for the synthesis of biaryls, demonstrating high yields and good functional group tolerance. acs.org An important finding is that these new arylgermatrane reagents show better stability and tolerance than traditional arylboronic acids in certain reaction conditions, highlighting their potential as superior alternatives. acs.org

The role of germatranes is not limited to being a substrate. They are also key components in catalytic cycles for other transformations. The rhodium- and palladium-catalyzed hydrogermylation of alkynes, for instance, uses a germatrane reagent to form new carbon-germanium bonds, which can then be used in subsequent reactions. researchgate.net The potential for organogermatranes in an analogue of the Stille coupling has also been investigated, with activation by fluoride (B91410) promoting the reaction. researchgate.net This expansion into different types of catalytic cycles underscores the growing importance of germatranes as tools for synthetic chemists.

Table 2: Catalytic Reactions Involving Germatranes

| Reaction Type | Role of Germatrane | Catalyst System | Product Type | Significance | Reference |

| Biaryl Synthesis | Nucleophilic Partner (Ar-Ge) | Palladium | Biaryls | High reactivity and stability; alternative to boronic acids. | acs.orgacs.org |

| Hydrogermylation | Reagent (H-Ge) | Rhodium or Palladium | Styrylgermatranes | Forms C-Ge bonds with stereocontrol. | researchgate.net |

| Stille-type Coupling | Nucleophilic Partner | Palladium with Fluoride Activation | Cross-coupled products | Expands utility to other named reactions. | researchgate.net |

Integration into Advanced Functional Materials

The unique structural and electronic properties of germatranes make them attractive building blocks for the creation of advanced functional materials. Research is moving towards incorporating these molecules into polymers, nanomaterials, and other complex systems to harness their properties for specific applications.

Organogermanes are explicitly being explored for the synthesis of functional materials with novel photophysical and chiroptical properties. researchgate.net The stable, well-defined structure of the germatrane cage is an ideal scaffold for building larger, ordered molecular architectures. The cross-coupling reactions discussed previously are a key enabling technology, providing a pathway to construct π-conjugated materials that could find use in organic electronics. acs.org

Furthermore, the ability to functionalize semiconductor surfaces, including germanium itself, with organic molecules is critical for developing next-generation electronics, biosensors, and nanoscale devices. acs.org Germatrane-based chemistry provides a route to create stable organic-inorganic hybrid materials. The biological activity of certain germatrane derivatives, such as their anti-tumor properties, also points towards their integration into biomedical materials, like drug delivery systems or specialized coatings. researchgate.net As synthetic control over these molecules improves, their integration into sophisticated, high-performance materials is expected to accelerate significantly.

Q & A

Q. How can the hydration state of Hydroxygermatrane monohydrate be experimentally validated?

- Methodological Answer : The hydration state can be determined via gravimetric analysis by heating the compound to remove water and calculating mass loss . Complementary characterization using Fourier-transform infrared (FTIR) spectroscopy or Raman spectroscopy can confirm structural changes in hydroxyl groups post-dehydration. For example, shifts in O–H stretching vibrations (3200–3600 cm⁻¹) or lattice water peaks (e.g., 1630 cm⁻¹) provide evidence of monohydrate formation .

Q. What are standard methods for characterizing the crystallinity of Hydroxygermatrane monohydrate?

- Methodological Answer :

- X-ray diffraction (XRD) : Compare experimental diffraction patterns with reference data (e.g., Cambridge Structural Database) to confirm crystal structure .

- Differential scanning calorimetry (DSC) : Identify endothermic peaks corresponding to dehydration events (e.g., ~100–150°C for water loss) .

- Raman spectroscopy : Monitor lattice vibrations (e.g., 150–500 cm⁻¹) to assess crystallinity changes under humidity or temperature variations .

Advanced Research Questions

Q. How to design experiments for optimizing formulations containing Hydroxygermatrane monohydrate?

- Methodological Answer : Use Response Surface Methodology (RSM) with a factorial design to evaluate critical parameters (e.g., mixing time, excipient ratios). For example, a Central Composite Design (CCD) can optimize blend uniformity by testing factors like particle size distribution of monohydrate crystals and shear forces during mixing . Validate results using content uniformity tests (e.g., HPLC or UV-Vis spectroscopy) .

Q. How can researchers address contradictions in solubility data for Hydroxygermatrane monohydrate across studies?

- Methodological Answer : Conduct pH-solubility profiling in biorelevant media (e.g., FaSSIF/FeSSIF) to account for ionic strength and pH variability . Validate results using shake-flask methods with HPLC quantification . If discrepancies persist, assess potential polymorphic transitions (e.g., hydrate ↔ anhydrate) via dynamic vapor sorption (DVS) to correlate solubility with humidity-induced phase changes .

Q. What strategies resolve discrepancies between experimental and computational vibrational spectra for Hydroxygermatrane monohydrate?

- Methodological Answer : Perform density functional theory (DFT) calculations to simulate IR/Raman spectra of hypothesized hydrate structures. Compare computed spectra (e.g., O–H bending modes at ~1600–1700 cm⁻¹) with experimental data to identify mismatches. Adjust computational models to account for crystal packing effects or protonation states .

Q. How to ensure uniformity in powder blends containing Hydroxygermatrane monohydrate for inhalation or oral dosage forms?

- Methodological Answer :

- Design of Experiments (DoE) : Use a Box-Behnken design to optimize mixing parameters (e.g., lactose monohydrate particle size, blending speed) .

- Characterization : Measure blend homogeneity via near-infrared (NIR) spectroscopy or laser diffraction particle size analysis .

- Risk assessment : Apply Monte Carlo simulations to predict variability in content uniformity based on particle morphology .

Q. How to analyze polymorphic transformations of Hydroxygermatrane monohydrate under varying humidity conditions?

- Methodological Answer : Use dynamic vapor sorption (DVS) coupled with Raman spectroscopy to monitor hydrate-anhydrate transitions in real-time. For example, track water uptake at 0–95% relative humidity (RH) and correlate with spectral shifts (e.g., loss of O–H stretching peaks at >80% RH) . Validate phase changes with XRD post-experiment .

Data Conflict Resolution & Best Practices

Q. How to mitigate biases in literature reviews on Hydroxygermatrane monohydrate’s physicochemical properties?

- Methodological Answer : Follow systematic review protocols (e.g., PRISMA guidelines):

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies with explicit experimental details) .

- Use risk-of-bias assessment tools (e.g., Cochrane Collaboration’s ROBINS-I) to evaluate study reliability .

- Cross-validate data across multiple databases (e.g., SciFinder, Reaxys) and prioritize studies with transparent methodologies (e.g., detailed HPLC conditions) .

Q. What statistical approaches are recommended for analyzing dose-response studies involving Hydroxygermatrane monohydrate?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests : Compare treatment groups while controlling for batch variability (e.g., monohydrate synthesis lot) .

- Bootstrap resampling : Estimate confidence intervals for small-sample studies (n < 10) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.